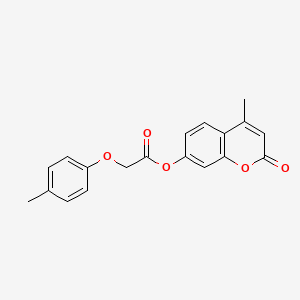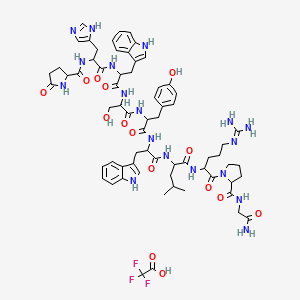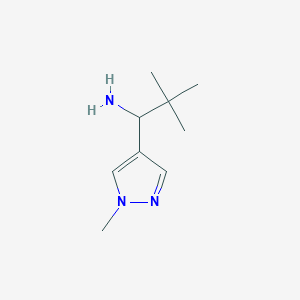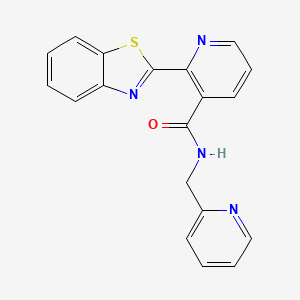![molecular formula C11H8N4OS B12120828 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one CAS No. 5444-45-1](/img/structure/B12120828.png)
1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Phényl-4-sulfanylidène-1,2,4,5-tétrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one est un composé hétérocyclique qui a suscité un intérêt en raison de ses activités biologiques potentielles. Ce composé appartient à la famille des pyrazolo[3,4-d]pyrimidines, connue pour ses diverses propriétés pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Phényl-4-sulfanylidène-1,2,4,5-tétrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 3-amino-1-phényl-2-pyrazolin-5-one avec le disulfure de carbone en présence d'une base, suivie d'une cyclisation avec l'hydrate d'hydrazine .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'extrapolation des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin d'assurer un rendement élevé et une pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Phényl-4-sulfanylidène-1,2,4,5-tétrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfanylidène en un groupe thiol.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : La substitution aromatique électrophile peut être réalisée en utilisant des réactifs comme le brome ou l'acide nitrique en conditions acides.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiolés.
Substitution : Dérivés phényliques halogénés ou nitrés.
Applications de recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Mécanisme d'action
Le mécanisme d'action de la 1-Phényl-4-sulfanylidène-1,2,4,5-tétrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'elle inhibait la kinase dépendante de la cycline 2 (CDK2), qui joue un rôle crucial dans la régulation du cycle cellulaire. Le composé se lie au site actif de la CDK2, empêchant son interaction avec la cycline A2, inhibant ainsi la prolifération cellulaire .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Partage la structure de base mais ne possède pas le groupe sulfanylidène.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Contient un cycle triazole supplémentaire.
Unicité
La 1-Phényl-4-sulfanylidène-1,2,4,5-tétrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one est unique en raison de la présence du groupe sulfanylidène, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
5444-45-1 |
|---|---|
Formule moléculaire |
C11H8N4OS |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-phenyl-4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H8N4OS/c16-11-13-9-8(10(17)14-11)6-12-15(9)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17) |
Clé InChI |
UOVJTKPKLLKRDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)


![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)



![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)

